6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
The exact mass of the compound this compound is 413.13511131 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-3-9-28-12-17(19(29)16-10-13(2)7-8-18(16)28)21-26-20(27-30-21)14-5-4-6-15(11-14)22(23,24)25/h4-8,10-12H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLSBHPMGDSETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can interact with various targets to exhibit pharmacological activities. The exact interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to affect various biochemical pathways. The exact pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit various molecular and cellular effects. The exact effects of this compound’s action would need further investigation.
Biological Activity
The compound 6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS Number: 1326832-96-5) is a novel chemical entity with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.4 g/mol. The structural characteristics include:
- Oxadiazole ring : Known for its diverse biological activities.
- Dihydroquinolinone moiety : Associated with various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1326832-96-5 |
| Molecular Formula | C22H18F3N3O2 |
| Molecular Weight | 413.4 g/mol |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent against SARS-CoV-2. A study conducted by researchers indicated that derivatives of oxadiazoles exhibited inhibitory activity against the main protease (Mpro) of SARS-CoV-2. The most potent derivative showed an IC50 value of 5.27 μM , suggesting significant antiviral potential .
Anticonvulsant and Antitubercular Activities
In a separate study, compounds similar to the target compound were evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) model. The results indicated that certain derivatives exhibited promising anticonvulsant effects, which could be extrapolated to suggest potential activity in the target compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the oxadiazole and quinolinone structures influence biological activity. For instance, the presence of trifluoromethyl groups has been linked to enhanced binding affinity and biological efficacy against specific targets, including enzymes involved in viral replication .
The proposed mechanism of action for the compound involves:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as Mpro in SARS-CoV-2.
- Binding Interactions : Molecular docking studies suggest that the compound occupies critical active sites in target proteins, leading to reduced enzymatic activity .
Case Studies
Several case studies have been documented regarding the biological impacts of oxadiazole derivatives:
-
Case Study on Antiviral Activity :
- Objective : Evaluate antiviral efficacy against SARS-CoV-2.
- Method : Fluorescence resonance energy transfer (FRET) assay.
- Findings : Compound derivatives demonstrated significant inhibition of Mpro with varying IC50 values.
-
Case Study on Anticonvulsant Activity :
- Objective : Assess anticonvulsant properties using MES model.
- Method : Administration of compounds followed by seizure induction.
- Findings : Notable anticonvulsant effects were observed, indicating therapeutic potential.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the oxadiazole part of the molecule could enhance its anticancer effects .
Antimicrobial Properties
The compound's unique structure allows it to interact with bacterial membranes, potentially leading to antimicrobial activity. Research has highlighted the efficacy of similar quinoline derivatives against resistant strains of bacteria.
Case Study:
In a study examining various quinoline derivatives, researchers found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . This positions compounds like this compound as promising candidates for further development as antimicrobial agents.
Neuroprotective Effects
There is emerging evidence that compounds containing quinoline and oxadiazole structures may possess neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases.
Case Study:
Research published in Neuroscience Letters indicated that certain quinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may have therapeutic potential in conditions like Alzheimer's disease .
Fluorescent Probes
The incorporation of trifluoromethyl groups into organic compounds can enhance their photophysical properties. This makes this compound a candidate for use as a fluorescent probe in biochemical assays.
Case Study:
A recent publication demonstrated that similar compounds could be utilized as fluorescent markers for cellular imaging due to their stability and brightness . The ability to modify the structure further enhances their application potential.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds with oxadiazole and quinoline structures make them suitable for application in OLED technology. Their ability to emit light efficiently can be harnessed in display technologies.
Case Study:
Research has shown that incorporating oxadiazole units into OLED materials can improve charge transport properties and increase device efficiency . This suggests that this compound could be developed for use in next-generation display technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
